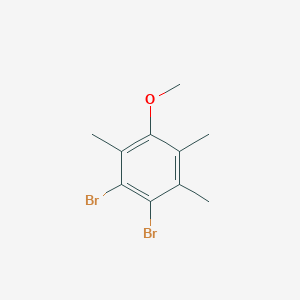

1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene (1,2-DBT) is an aromatic hydrocarbon compound with a molecular formula of C9H10Br2O. It belongs to the family of halogenated aromatic compounds, which are widely used in the synthesis of many industrially important chemicals and pharmaceuticals. 1,2-DBT is a colorless liquid with a boiling point of 156°C and a melting point of -25°C. It is insoluble in water, but soluble in many organic solvents.

Scientific Research Applications

Chemical Synthesis and Structural Studies

Selective Nucleophilic Displacement : A study by Budzelaar and Doorn (2010) showed that a methoxy group in trimethoxybenzenes can be displaced by a butyl group, potentially applicable in the chemical modification of compounds similar to 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene (Budzelaar & Doorn, 2010).

Structural Characterization : Fun et al. (1997) studied the structures of methoxybenzenes, revealing insights into their molecular conformations, which could be relevant for understanding the structural properties of 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene (Fun et al., 1997).

Organic Transformations and Intermediates

- Precursors for Organic Transformations : Diemer, Leroux, and Colobert (2011) highlighted the value of 1,2-Dibromobenzenes as precursors for various organic transformations. This could imply similar applications for 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene (Diemer, Leroux, & Colobert, 2011).

Metalation and Chemical Reactivity

- Study on Metalation : Da˛browski et al. (2005) explored the metalation of alkoxy-substituted dibromobenzenes, providing insights into the reactivity and selectivity that could be relevant to compounds like 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene (Da˛browski et al., 2005).

Polymer Synthesis

- Hyperbranched Polyether Synthesis : Jayakannan and Ramakrishnan (2000) reported the synthesis of a high molecular weight hyperbranched polyether using a compound structurally related to 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene (Jayakannan & Ramakrishnan, 2000).

Combustion Studies

- Combustion Properties Analysis : Diévart et al. (2013) analyzed the combustion properties of trimethylbenzene, which can provide insights into the combustion behavior of related compounds like 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene (Diévart et al., 2013).

Hydrogen Bonding and Molecular Interactions

- Weak Hydrogen Bonds Study : Velde, Geise, and Blockhuys (2006) investigated the hydrogen bonding in methoxy-substituted distyrylbenzenes, relevant for understanding the intermolecular interactions in similar compounds (Velde, Geise, & Blockhuys, 2006).

properties

IUPAC Name |

1,2-dibromo-4-methoxy-3,5,6-trimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-5-6(2)10(13-4)7(3)9(12)8(5)11/h1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILLOHHJHKICLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1OC)C)Br)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2777712.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine](/img/structure/B2777713.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(difluoromethylsulfonyl)benzamide](/img/structure/B2777719.png)

![5-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2777721.png)

![6-(4-ethylpiperazine-1-carbonyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2777722.png)

![2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide](/img/structure/B2777725.png)

![3-(2-ethoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2777726.png)